molecular formula C6H6O4 B6601068 rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione CAS No. 2307781-12-8

rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione

Cat. No. B6601068
CAS RN: 2307781-12-8
M. Wt: 142.11 g/mol
InChI Key: XSWYJJOVZZIPTD-IUYQGCFVSA-N
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Description

Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione, also known as R-HFFD, is a naturally occurring compound that is found in many plants and fungi. It is a polycyclic aromatic hydrocarbon (PAH) with potential applications in the medical and scientific fields. R-HFFD has been studied for its ability to act as a potential antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential effects on the cardiovascular system, as well as its potential to inhibit the growth of certain bacteria.

Mechanism of Action

The exact mechanism of action of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione is not yet known, but it is thought to act by scavenging free radicals and inhibiting the activity of certain enzymes. Additionally, it is thought to act by modulating the activity of certain proteins involved in cell signaling pathways, such as the MAP kinase pathway and the NF-κB pathway. Additionally, it is thought to act by modulating the expression of certain genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential effects on the cardiovascular system. Additionally, it has been shown to modulate the expression of certain genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione in laboratory experiments include its low toxicity, its stability in aqueous solutions, and its high solubility in organic solvents. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation is that its exact mechanism of action is not yet known, so its effects may not be fully understood. Additionally, its effects on the cardiovascular system have not been studied extensively.

Future Directions

For the research of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione include further investigation into its mechanism of action, its effects on the cardiovascular system, and its potential applications in drug delivery. Additionally, further studies should be conducted to investigate its potential anti-inflammatory and anti-cancer effects. Additionally, further studies should be conducted to investigate its potential effects on the expression of certain genes involved in cell growth and differentiation. Finally, further studies should be conducted to investigate its potential interactions with other compounds, such as drugs and other PAHs.

Synthesis Methods

Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione can be synthesized from a variety of sources, including plant and fungal sources. The most common method of synthesis is through a reaction of aldehydes and ketones with hydrazine and a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione and its enantiomer. The reaction can be optimized by adjusting the reaction temperature and time, as well as the concentration of the reactants.

Scientific Research Applications

Rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been studied for its potential applications in the medical and scientific fields. In particular, it has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer effects. It has also been studied for its potential effects on the cardiovascular system, as well as its potential to inhibit the growth of certain bacteria. Additionally, rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione has been studied for its potential applications in drug delivery, as it can be used as a vehicle for delivering drugs to specific cellular targets.

properties

IUPAC Name

(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWYJJOVZZIPTD-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione

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